molecular formula C21H17N3O2 B2389798 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide CAS No. 352329-81-8

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide

Cat. No. B2389798
CAS RN: 352329-81-8
M. Wt: 343.386
InChI Key: DXDQAQJNFUBNPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be analyzed using various methods. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine, which is a part of the compound , is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide” could potentially be used in the development of various drugs.

Material Science

The imidazopyridine moiety is also useful in material science because of its structural character . This implies that the compound could have applications in the development of new materials.

Anticancer Agents

Imidazo[1,2-a]pyridine has been utilized as the core backbone in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors . This indicates that “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide” could potentially be used in cancer treatment.

Antibacterial Activator

Similar compounds have shown antibacterial activity, with inhibition diameters against E.coli and Bacillus spp bacteria . This suggests that “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide” could potentially be used as an antibacterial agent.

Enzyme Inhibitors

A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated . This indicates that “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide” could potentially be used as an enzyme inhibitor.

Mechanism of Action

Target of Action

The primary targets of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX plays a significant role in the metabolism of polyunsaturated fatty acids to form leukotrienes.

Mode of Action

This compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of LOX, on the other hand, can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neurotransmission in the nervous system. The inhibition of LOX affects the arachidonic acid pathway, potentially leading to a decrease in the production of inflammatory mediators like leukotrienes .

Result of Action

The inhibition of AChE, BChE, and LOX by N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide can lead to enhanced cholinergic transmission and a potential decrease in inflammatory responses . These effects could be beneficial in the treatment of conditions like Alzheimer’s disease, where increased cholinergic transmission is desired, and in conditions where a reduction in inflammation is beneficial.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-19-7-3-2-6-17(19)21(25)22-16-11-9-15(10-12-16)18-14-24-13-5-4-8-20(24)23-18/h2-14H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDQAQJNFUBNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide

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